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molecular formula C7H14O B1281623 (1-Methylcyclopentyl)methanol CAS No. 38502-28-2

(1-Methylcyclopentyl)methanol

Cat. No. B1281623
M. Wt: 114.19 g/mol
InChI Key: MXJAKZQKSYGLTK-UHFFFAOYSA-N
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Patent
US04331688

Procedure details

Pyridinium chlorochromate was prepared by following the procedure of E. J. Corey and J. W. Suggs, Tetrahedron Letters, 31, 2647 (1975). A solution of 11.8 g of 1-methylcyclopentanemethanol in 32 ml of anhydrous methylene chloride was added to a stirred suspension of 39.2 pyridinium chlorochromate in 312 ml of methylene chloride under argon. The resultant dark mixture was stirred for 1.5 hours at ambient temperature. A portion of ether was added to the resultant mixture and then the supernatant was decanted. The remaining dark residue was rinsed several times with ether. The combined ether solutions were filtered through a short pad of Florisil. The resultant solution was concentrated by distillation of ether and then the residue was distilled at 110 mm Hg to yield 6.41 g of 1-methylcyclopentanecarboxaldehyde as a colorless oil: bp 98°-100°; nmr (CDCl3)δ1.12 (3H, s), 1.0-2.2 (8H, m) and 9.50 ppm (1H, s).
Quantity
11.8 g
Type
reactant
Reaction Step One
[Compound]
Name
39.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
312 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.[Cr:9]([Cl:13])([O-:12])(=[O:11])=[O:10].[NH+:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CCOCC>C(Cl)Cl>[Cr:9]([Cl:13])([O-:12])(=[O:11])=[O:10].[NH+:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH3:1][C:2]1([CH:7]=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
CC1(CCCC1)CO
Name
39.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
32 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
312 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant dark mixture was stirred for 1.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
WASH
Type
WASH
Details
The remaining dark residue was rinsed several times with ether
FILTRATION
Type
FILTRATION
Details
The combined ether solutions were filtered through a short pad of Florisil
CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated by distillation of ether
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 110 mm Hg

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Type
product
Smiles
CC1(CCCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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